{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
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Overview
Description
The compound {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol is a synthetic organic molecule characterized by the presence of a fluorophenyl group, a sulfanyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.
Hydroxymethylation: The final step involves the hydroxymethylation of the imidazole ring, which can be achieved using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can undergo reduction reactions, typically using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl and imidazole groups. It can also be used in the design of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the presence of fluorine and sulfur atoms.
Mechanism of Action
The mechanism by which {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding with active site residues. The imidazole ring can act as a ligand, coordinating with metal ions in metalloenzymes, while the sulfanyl group can form disulfide bonds or undergo redox reactions.
Comparison with Similar Compounds
Similar Compounds
{1-[(3-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: Similar structure but with a chlorine atom instead of fluorine.
{1-[(3-bromophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: Similar structure but with a bromine atom instead of fluorine.
{1-[(3-methylphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity compared to its halogenated or alkylated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-9-3-1-2-8(4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOGYMVOLBRQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CNC2=S)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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